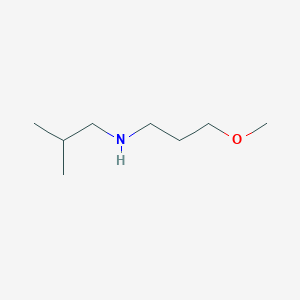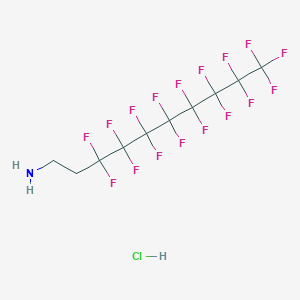
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-1-amine;hydrochloride: is a fluorinated amine compound. It is characterized by the presence of multiple fluorine atoms, which impart unique properties such as high thermal stability, chemical resistance, and hydrophobicity. This compound is often used in various industrial applications due to its distinctive chemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-1-amine;hydrochloride typically involves the fluorination of decan-1-amine. The process includes multiple steps of fluorination using reagents such as elemental fluorine or fluorinating agents like cobalt trifluoride. The reaction conditions often require controlled temperatures and pressures to ensure the selective addition of fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, although the presence of multiple fluorine atoms makes it relatively resistant to oxidative degradation.
Reduction: Reduction reactions are less common due to the stability imparted by the fluorine atoms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of fluorinated aldehydes or carboxylic acids.
Substitution: Formation of fluorinated derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of fluorinated polymers and surfactants. Its unique properties make it valuable in the development of materials with high chemical resistance and low surface energy.
Biology: In biological research, the compound can be used to study the effects of fluorinated compounds on biological systems. Its hydrophobic nature allows it to interact with lipid membranes, making it useful in membrane studies.
Medicine: The compound’s stability and resistance to metabolic degradation make it a candidate for drug development, particularly in designing drugs that require prolonged stability in the body.
Industry: In industrial applications, the compound is used in the production of coatings, adhesives, and lubricants. Its hydrophobic and oleophobic properties make it ideal for creating surfaces that repel water and oil.
Wirkmechanismus
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-1-amine;hydrochloride involves its interaction with molecular targets through hydrophobic interactions. The fluorine atoms create a highly non-polar surface, allowing the compound to interact with non-polar regions of proteins and membranes. This interaction can alter the function of proteins or disrupt membrane integrity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl phosphonic acid
- (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
Uniqueness: 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-1-amine;hydrochloride stands out due to its amine functional group, which allows it to participate in a wider range of chemical reactions compared to its analogs. The presence of the hydrochloride salt also enhances its solubility in aqueous solutions, making it more versatile for various applications.
Eigenschaften
Molekularformel |
C10H7ClF17N |
|---|---|
Molekulargewicht |
499.59 g/mol |
IUPAC-Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H6F17N.ClH/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27;/h1-2,28H2;1H |
InChI-Schlüssel |
XZUZAYWLNLVOSW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13161012.png)

![3-(4-Oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile](/img/structure/B13161031.png)
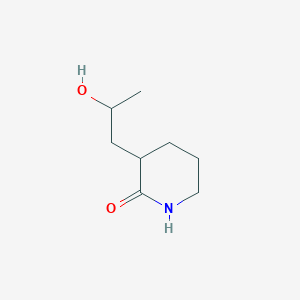

![1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13161047.png)


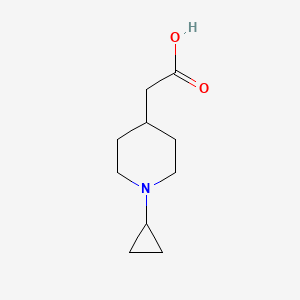
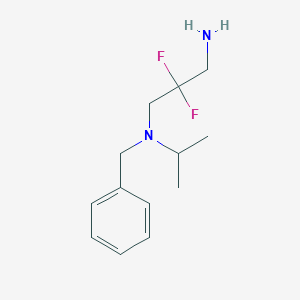
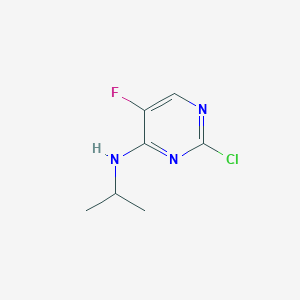
![6-amino-1-benzyl-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13161094.png)
